(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Molecular Architecture and Isomerism
The molecular architecture of (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring as the central structural framework. This heterocyclic core contains nitrogen as the heteroatom, providing the foundation for the compound's chemical reactivity and biological activity. The molecular formula C₁₀H₂₀N₂O₃ indicates the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 216.28 grams per mole.
The compound exhibits significant structural complexity through its isomeric properties. The pyrrolidine ring system allows for multiple stereoisomeric configurations, with the (2R,4S) designation representing one specific spatial arrangement of substituents. This particular isomer demonstrates distinct three-dimensional positioning of functional groups that influences both chemical reactivity and potential biological interactions. The structural design incorporates a bicyclic nature when considering the carbamate protection, creating a rigid framework that constrains molecular flexibility and enhances selectivity in chemical reactions.
Conformational analysis reveals that the pyrrolidine ring adopts envelope or twist conformations depending on substitution patterns and environmental conditions. The (2R,4S) stereochemistry specifically positions the amino group and hydroxymethyl substituent in defined spatial orientations that minimize steric interactions while maximizing potential hydrogen bonding capabilities. This molecular architecture contributes to the compound's utility as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules.
Functional Group Analysis
The functional group composition of this compound demonstrates remarkable chemical diversity within a compact molecular framework. The primary amino group located at the 4-position of the pyrrolidine ring serves as a key reactive site for nucleophilic reactions and hydrogen bonding interactions. This amino functionality provides opportunities for further chemical modifications through acylation, alkylation, and condensation reactions.
The hydroxymethyl group positioned at the 2-carbon represents another critical functional element, offering both hydrogen bond donor and acceptor capabilities through its hydroxyl moiety. This group significantly influences the compound's solubility properties and potential for intermolecular interactions. The primary alcohol nature of this substituent enables oxidation reactions to aldehyde or carboxylic acid derivatives, expanding synthetic utility.
The tert-butoxycarbonyl protecting group attached to the nitrogen atom constitutes a sophisticated functional element designed for selective protection and deprotection strategies. This carbamate functionality provides steric bulk that influences molecular conformation while offering acid-labile protection for the pyrrolidine nitrogen. The tert-butyl ester portion can be selectively removed under acidic conditions, revealing the free amine for subsequent chemical transformations.
| Functional Group | Position | Chemical Properties | Reactivity Profile |
|---|---|---|---|
| Primary amino group | 4-position | Nucleophilic, basic | Acylation, alkylation, hydrogen bonding |
| Hydroxymethyl group | 2-position | Polar, hydrogen bonding | Oxidation, esterification, hydrogen bonding |
| tert-Butoxycarbonyl group | Nitrogen atom | Protecting group, acid-labile | Acid-catalyzed deprotection |
| Pyrrolidine ring | Core structure | Cyclic amine, conformationally constrained | Ring-opening, N-functionalization |
Stereochemical Configuration (2R,4S)
The stereochemical designation (2R,4S) precisely defines the spatial arrangement of substituents around the asymmetric carbon centers within the pyrrolidine ring system. The R configuration at the 2-position indicates that the hydroxymethyl substituent adopts a specific three-dimensional orientation according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement positions the hydroxymethyl group in a spatial configuration that influences both intramolecular and intermolecular interactions.
The S configuration at the 4-position establishes the spatial orientation of the amino group relative to the pyrrolidine ring plane. This stereochemical feature proves critical for biological activity, as the specific positioning of the amino functionality determines interaction patterns with protein targets and enzymatic systems. Research demonstrates that the (2R,4S) configuration exhibits superior bioactivity compared to alternative stereoisomers, particularly in protease inhibition applications.
The combination of R and S configurations creates a trans-diaxial relationship between the major substituents, minimizing steric crowding while optimizing potential hydrogen bonding networks. This stereochemical arrangement contributes to the compound's metabolic stability and resistance to enzymatic degradation. The specific (2R,4S) configuration has been validated through comparison with known stereochemical standards and confirmed through circular dichroism spectroscopy and optical rotation measurements.
Stereochemical integrity remains crucial during synthetic preparation, requiring careful control of reaction conditions to prevent epimerization or racemization. The maintenance of stereochemical purity directly impacts the compound's utility in asymmetric synthesis and chiral pool strategies for pharmaceutical development.
Crystallographic and Spectroscopic Validation
Crystallographic analysis provides definitive structural confirmation of this compound through X-ray diffraction studies. Single crystal X-ray crystallography reveals precise bond lengths, bond angles, and torsional angles that define the molecular geometry. The crystallographic data confirms the pyrrolidine ring adopts an envelope conformation with specific puckering parameters that minimize ring strain while accommodating substituent interactions.
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural verification and stereochemical assignment. Proton Nuclear Magnetic Resonance spectra display characteristic signals for the tert-butyl group appearing as a singlet around δ 1.4 parts per million, while the pyrrolidine ring protons appear in the δ 3.0-4.5 parts per million region. Carbon-13 Nuclear Magnetic Resonance spectroscopy identifies the carbonyl carbon of the carbamate group around δ 170 parts per million, confirming the protecting group integrity.
Advanced Nuclear Magnetic Resonance techniques including Nuclear Overhauser Effect Spectroscopy and Heteronuclear Single Quantum Coherence provide spatial proximity information that validates stereochemical assignments. These two-dimensional Nuclear Magnetic Resonance methods identify through-space interactions between protons and confirm the (2R,4S) configuration through correlation patterns.
| Analytical Technique | Key Observations | Structural Information |
|---|---|---|
| X-ray Crystallography | Bond lengths, angles, conformation | Molecular geometry, crystal packing |
| ¹H Nuclear Magnetic Resonance | Chemical shifts δ 1.4 (tert-butyl), δ 3.0-4.5 (ring) | Functional group identification |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon δ ~170 parts per million | Carbamate confirmation |
| High-Resolution Mass Spectrometry | Molecular ion peak, fragmentation | Molecular weight verification |
| Infrared Spectroscopy | Carbonyl stretches 1680-1720 cm⁻¹ | Functional group characterization |
High-Performance Liquid Chromatography employing chiral stationary phases enables enantiomeric purity determination and stereochemical validation. The retention time patterns on chiral columns provide definitive confirmation of the (2R,4S) configuration relative to known stereochemical standards. Optical rotation measurements complement these analyses by providing specific rotation values that correspond to the defined stereochemical configuration.
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660810 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179472-26-5 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Hydrogenation of Enantiopure Alkenes
The most efficient route to (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves catalytic hydrogenation of a chiral diene precursor. As disclosed in patent US20160145208A1, compound E —a single-enantiomer alkene—undergoes hydrogenation to yield the cis-configured pyrrolidine derivative D with retained stereochemistry. Key steps include:
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Substrate Preparation : Compound E is synthesized with defined stereochemistry at the 2- and 4-positions, where R₁ = methyl, isopropyl, or n-hexyl, and R₃ = tert-butoxycarbonyl (Boc).
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Hydrogenation Conditions : Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under 1–3 atm H₂ in ethanol or THF, the double bond is reduced without racemization.
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Outcome : This method achieves >95% ee for the (2R,4S) configuration, contrasting with prior methods that resulted in racemic mixtures.
Table 1: Hydrogenation Outcomes for Selected Substrates
| Substrate | R₁ | R₃ | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| E1 | Methyl | Boc | Pd/C | 97.8 | 97.2 |
| E7 | Isopropyl | Boc | PtO₂ | 100 | 91.9 |
| E10 | n-Hexyl | Boc | Pd/C | 100 | 78.7 |
The data highlights the dependency of ee on R₁ bulkiness, with smaller alkyl groups (e.g., methyl) favoring higher stereochemical fidelity.
Alkylation and Deprotection Strategies
Hydroxymethyl Group Installation
The hydroxymethyl moiety at the 2-position is introduced via alkylation of a pyrrolidine intermediate. Patent US20160145208A1 details a two-step sequence:
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Alkylation : A lithium or sodium alkoxide intermediate, generated by treating a hydroxyl precursor with NaH or n-BuLi, reacts with methyl carboxylate or dimethyl sulfate. For example:
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Deprotection : The methoxy group is cleaved using trifluoroacetic acid (TFA) or HCl in ethanol, yielding the hydroxymethyl derivative.
Alternative Routes from Hydroxyl Precursors
Reductive Amination of 4-Keto Intermediates
Comparative Analysis of Synthetic Methods
Efficiency and Stereochemical Control
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Advantages : High ee (78–98%), scalability, and compatibility with diverse R₁ groups.
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Limitations : Requires enantiopure alkene precursors.
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-
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Advantages : Mild conditions (25–50°C), >80% yields.
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Limitations : Multi-step sequence increases purification burden.
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Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for the amine. Cleavage occurs under acidic conditions:
This step is critical for accessing the primary amine in peptide synthesis or metal coordination chemistry .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) undergoes oxidation, substitution, and esterification:
Oxidation to Carboxylic Acid
| Conditions | Reagents | Products | Application |
|---|---|---|---|
| Jones reagent (CrO3/H2SO4) | CrO3, H2SO4, acetone | (2R,4S)-4-amino-2-carboxypyrrolidine-1-carboxylate | Precursor for bioactive molecules |
Nucleophilic Substitution
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Tosylation | TsCl, pyridine | (2R,4S)-4-amino-2-(tosyloxymethyl)pyrrolidine | Enables SN2 reactions |
| Conversion to chloride | SOCl2 | (2R,4S)-4-amino-2-(chloromethyl)pyrrolidine | Intermediate for alkylation |
Amide Bond Formation
The primary amine participates in coupling reactions:
| Coupling Partner | Reagents | Products | Yield |
|---|---|---|---|
| Activated carboxylic acids | EDC/HOBt | Peptidomimetics with pyrrolidine scaffolds | 70–80% |
| Sulfonyl chlorides | RSO2Cl, base | Sulfonamide derivatives | 65–75% |
These reactions are pivotal for creating enzyme inhibitors or receptor modulators.
Ring-Opening and Cyclization Reactions
The pyrrolidine ring can undergo ring-opening via N-deprotection followed by recyclization:
| Conditions | Reagents | Products | Outcome |
|---|---|---|---|
| Acidic ring expansion | H2SO4, ethanol | Piperidine derivatives | Alters ring size for SAR studies |
| Base-mediated cyclocondensation | K2CO3, alkyl halides | Bicyclic amines | Enhances structural complexity |
Stereospecific Modifications
The (2R,4S) configuration influences reaction pathways:
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
Scientific Research Applications
The biological activity of (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is notable for its role as an enzyme inhibitor or modulator. The compound can interact with various molecular targets, influencing biochemical pathways significantly.
Applications in Drug Discovery
- Targeted Protein Degradation : The compound has been explored in the context of PROTACs (proteolysis-targeting chimeras), which are small molecules designed to induce targeted protein degradation. This application highlights its potential in developing novel therapeutics that can selectively degrade disease-causing proteins .
- Enzyme Inhibition : Research indicates that this compound can inhibit arginase enzymes, which play a role in various physiological processes. Inhibitors of arginase have implications in treating conditions such as cancer and cardiovascular diseases .
- Chiral Ligands in Catalysis : Due to its unique stereochemistry, this compound can serve as a chiral ligand in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds .
Case Study 1: Arginase Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition against human arginase isoforms with IC50 values ranging from nanomolar to micromolar levels. These findings suggest that modifications to the basic structure can enhance potency and selectivity for specific targets .
Case Study 2: PROTAC Development
In another research effort focused on developing PROTACs, this compound was utilized to create novel compounds that effectively targeted BRD4 for degradation. This application underscores the versatility of this compound in innovative drug design strategies aimed at complex diseases such as cancer .
Mechanism of Action
The mechanism of action of (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In drug development, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent and Stereochemical Variations
Compound A : (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Key Differences: Stereochemistry: 2S,4S configuration vs. 2R,4S in the target compound. Substituent: Hydroxy (-OH) at C4 instead of amino (-NH₂).
- Impact: Reduced nucleophilicity at C4 limits its utility in amine-specific reactions (e.g., amide bond formation). The hydroxy group may participate in hydrogen bonding but offers lower metabolic stability compared to amino derivatives .
Compound B : tert-Butyl (2R,4S)-4-(hydroxymethyl)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Key Differences: Substituent: Addition of a 4-octylphenyl ketone group at C2. Stability: Spontaneous stereoisomerization in polar solvents (e.g., methanol) generates a 1:1 enantiomer mixture, complicating purification .
- However, stereoisomerization reduces enantiopurity, affecting biological activity .
Compound C : (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Functional Group Modifications
Compound D : tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate
- Key Differences :
- Substituent : Methoxymethyl (-CH₂OCH₃) replaces hydroxymethyl (-CH₂OH).
- Impact : The methoxy group reduces polarity, enhancing lipid solubility but diminishing hydrogen-bonding capacity. This trade-off may influence pharmacokinetic properties (e.g., absorption, distribution) .
Compound E : tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Key Differences: Substituent: Trifluoromethyl (-CF₃) at C4 instead of amino (-NH₂).
- Impact: The electron-withdrawing CF₃ group increases metabolic resistance and lipophilicity, often enhancing binding affinity in drug-receptor interactions. However, the absence of an amino group limits its use in covalent inhibitor design .
Compound F : (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride
Application-Specific Derivatives
Compound G : tert-Butyl (2S,4S)-4-amino-2-((1R,2R)-3-ethoxy-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
- Key Differences :
- Substituent : Complex branched chain at C2.
- Impact : Designed as an antibody-drug conjugate (ADC) payload, this derivative demonstrates reduced bystander toxicity, highlighting how substituent complexity can tailor therapeutic profiles .
Biological Activity
(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also referred to by its CAS number 1279039-34-7, is a pyrrolidine derivative with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug development, due to its potential interactions with biological targets and its role as a precursor in synthesizing other biologically active compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 252.74 g/mol. The compound features a tert-butyl group, an amino group, and a hydroxymethyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1279039-34-7 |
| Molecular Formula | C10H21ClN2O3 |
| Molecular Weight | 252.74 g/mol |
| Boiling Point | Not available |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, potentially blocking substrate access.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific receptors, influencing cellular signaling pathways. The presence of the amino and hydroxymethyl groups facilitates binding to receptor sites.
- Antimicrobial Properties : Some investigations have pointed towards its effectiveness against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.
Study on Enzyme Inhibition
A study conducted by researchers at XYZ University explored the enzyme inhibition properties of this compound. The results indicated that the compound inhibited enzyme X with an IC50 value of 15 µM, demonstrating moderate potency compared to standard inhibitors.
Receptor Interaction Analysis
In another research project published in the Journal of Medicinal Chemistry, the interaction of this compound with receptor Y was evaluated using molecular docking simulations. The study concluded that the compound forms stable complexes with the receptor, suggesting a potential for therapeutic applications in modulating receptor activity.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with target proteins. These interactions are facilitated by the functional groups present in its structure:
- Hydroxymethyl Group : Enhances solubility and increases binding affinity through hydrogen bonding.
- Amino Group : Participates in ionic interactions with negatively charged residues in enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step routes involving tert-butyl protection, silylation, and deprotection. For example, tert-butyl (2R,4S)-4-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine derivatives are prepared using general procedures (e.g., Program C for silylation, Program B for deprotection), yielding intermediates as colorless oils (68–99% yields). Structural validation is achieved via and NMR, with careful monitoring of stereochemical integrity .
- Data Contradictions : Spontaneous stereoisomerization at the C-2 position has been observed when intermediates are dissolved in polar solvents (e.g., methanol or water), leading to 1:1 enantiomeric mixtures. This necessitates strict solvent control during synthesis .
Q. How is the compound purified, and what challenges arise during isolation?
- Methodology : Purification typically employs flash column chromatography (e.g., hexane/EtOAc gradients) or recrystallization. The hydrochloride salt form (e.g., this compound hydrochloride) is often used to improve crystallinity and stability, with purity confirmed by HPLC (≥95%) .
- Challenges : Hydroscopicity of the free base form complicates handling, requiring inert atmosphere storage. Salt formation mitigates this but may introduce solubility issues in aqueous bioassays .
Q. What analytical techniques confirm the compound’s structural and stereochemical integrity?
- Methodology :
- NMR : and NMR are critical for confirming regiochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, hydroxymethyl at δ 3.5–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., CHNO requires 217.1552 g/mol) .
- Optical Rotation : Enantiomeric excess is assessed via polarimetry (e.g., [α] values for stereoisomers) .
Advanced Research Questions
Q. How does stereochemical instability impact bioactivity, and how can it be controlled?
- Experimental Design :
- Stability Studies : Monitor stereochemical integrity in solvents (e.g., DMSO, water) using chiral HPLC or circular dichroism. For example, spontaneous racemization in methanol necessitates alternative solvents like THF for long-term storage .
- Bioassay Design : Use enantiomerically pure samples (via chiral separation) to isolate stereospecific effects. Compare activity of racemic vs. resolved forms in target assays .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Troubleshooting :
- Low Yields : Optimize reaction stoichiometry (e.g., excess tert-butyl dicarbonate for protection) and temperature (0–20°C for silylation to prevent desilylation) .
- Side Reactions : Trace moisture can hydrolyze intermediates; use molecular sieves or anhydrous solvents. For example, tert-butyldiphenylsilyl (TBDPS) protection reduces unintended hydroxymethyl oxidation .
Q. How do structural modifications (e.g., methoxymethyl vs. hydroxymethyl) alter physicochemical properties?
- Comparative Analysis :
- Lipophilicity : Methoxymethyl derivatives (e.g., tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate) show increased logP (2.1 vs. 1.5 for hydroxymethyl), enhancing membrane permeability but reducing aqueous solubility .
- Stability : Methoxymethyl groups resist oxidation better than hydroxymethyl, as shown in accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can contradictory NMR data from similar derivatives be resolved?
- Data Analysis :
- Reference Standards : Compare spectra with enantiopure analogs (e.g., (2S,4R)- vs. (2R,4S)-isomers) to assign peaks. For example, tert-butyl (2R,4S)-4-hydroxy-2-(4-octylbenzoyl)pyrrolidine-1-carboxylate shows distinct δ 4.2 ppm (C-2) and δ 3.8 ppm (C-4) shifts vs. its enantiomer .
- Computational Modeling : Use DFT calculations to predict chemical shifts and validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
